

Application Notes and Protocols: BMT CTN 1102

Reduced-Intensity Conditioning Trial

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Compound of Interest

Compound Name: BMT-124110

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Introduction

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study was a landmark multi-center, biologic assignment trial designed to clarify the role of allogeneic hematopoietic cell transplantation (HCT) in older patients with higher-risk myelodysplastic syndromes (MDS).[1][2] Historically, HCT was underutilized in this population due to concerns about treatment-related toxicity.[2] The trial's primary objective was to determine whether having a suitable HLA-matched donor and undergoing a reduced-intensity conditioning (RIC) HCT improves overall survival compared to non-transplant therapies.[3][4][5][6] The study demonstrated a significant survival advantage for patients in the donor arm, establishing RIC HCT as a critical treatment modality for fit, older adults with higher-risk MDS.[1][6]

Quantitative Data Summary

The BMT CTN 1102 trial enrolled 384 patients between 50 and 75 years of age.[2][7] Patients were biologically assigned to a "Donor" arm (n=260) if a suitable donor was found within 90 days, or a "No Donor" arm (n=124).[2][4] The two arms were well-balanced regarding age, gender, performance status, and disease risk.[1]

Table 1: Patient and Study Characteristics

Characteristic	Details
Total Enrollment	384 subjects[2][7]
Study Arms	Donor Arm (n=260), No-Donor Arm (n=124)[4]
Age Range	50-75 years[3][5]
Median Age	66.7 years[2][7]
Diagnosis	De novo MDS with IPSS Intermediate-2 or High risk[3][4]
Median Follow-up (Survivors)	Donor Arm: 34.2 months; No-Donor Arm: 26.9 months[1]

Table 2: Primary and Secondary Clinical Outcomes

Outcome	Donor Arm	No-Donor Arm	p-value
3-Year Overall Survival (OS)	47.9%[1]	26.6%[1]	0.0001[1]
3-Year Leukemia-Free Survival (LFS)	35.8%[1]	20.6%[1]	0.003[1]
Quality of Life (QOL)	No clinically significant difference found between arms[1][7]		

Table 3: Common Somatic Gene Mutations at Baseline (Sub-study Analysis)

A genetic analysis was performed on samples from 309 of the 384 trial participants.[8] Mutation frequencies were similar between the study arms at baseline.[8]

Gene	Frequency in Donor Arm (n=229)	Frequency in No-Donor Arm (n=80)
TP53	28%	29%
ASXL1	23%	29%
SRSF2	16%	16%
DNMT3A	17%	10%

(Data adapted from Versluis et al., Journal of Clinical Oncology)[8]

Experimental Protocols

Patient Eligibility and Enrollment Protocol

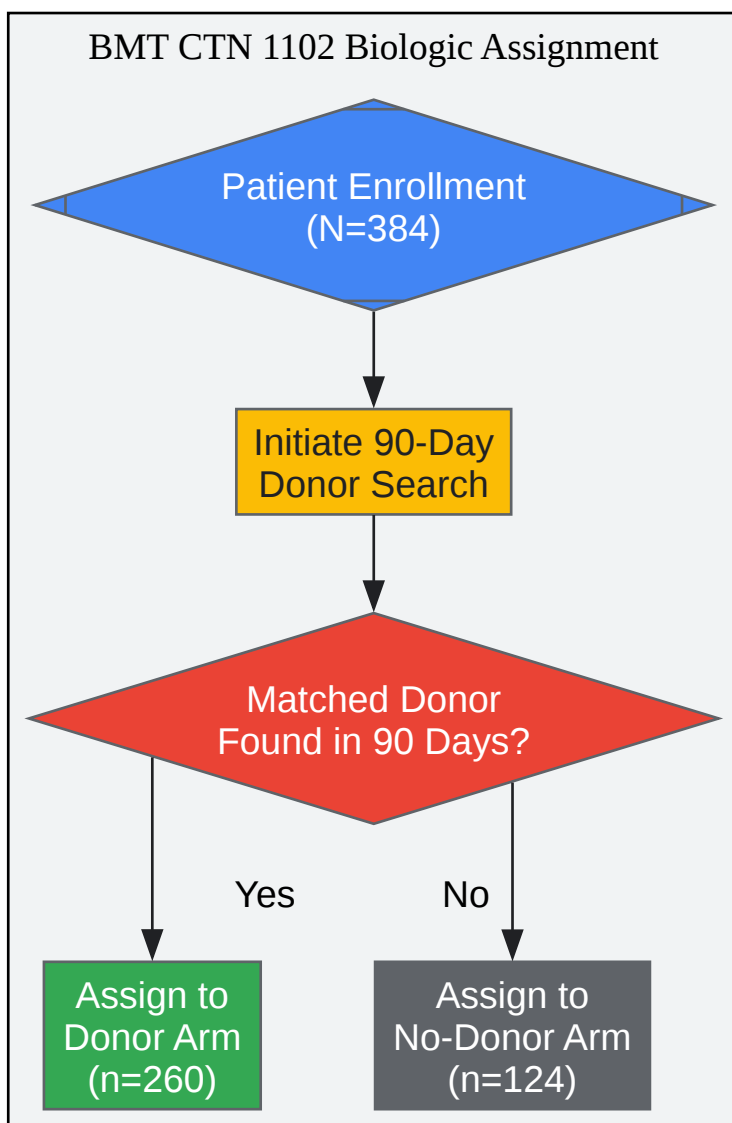
- Inclusion Criteria:
 - Age 50 to 75 years.[3][5]
 - Diagnosis of de novo myelodysplastic syndrome (MDS) with an International Prognostic Scoring System (IPSS) risk score of Intermediate-2 or High.[3][5]
 - Fewer than 20% marrow blasts confirmed within 60 days of providing consent.[5]
 - Patients were required to be suitable candidates for a reduced-intensity conditioning (RIC) allogeneic HCT based on medical history and examination.[3]
 - Prior therapies for MDS, including hypomethylating agents, were permitted.[5]
- Exclusion Criteria:
 - Intent to use myeloablative conditioning regimens.[3][5]
 - Intent to proceed with HCT from sources not specified in the protocol, such as HLA-mismatched donors or umbilical cord blood units.[3][5]

- Active HIV infection or prior HCT.[5]

Biologic Assignment Workflow

Patients were biologically assigned to one of two arms based on the availability of a suitable donor.

- Donor Search: Upon enrollment, a 90-day search was initiated for an HLA-matched donor.[4]
[6]
- Donor Definition: A suitable donor was defined as:
 - A 6/6 HLA-matched related donor (HLA-A, -B at intermediate/high resolution; HLA-DRB1 at high resolution).[3]
 - An 8/8 HLA-matched unrelated donor (HLA-A, -B, -C, -DRB1 at high resolution).[3]
- Arm Assignment:
 - Donor Arm: Patients for whom a suitable donor was identified within the 90-day window.[6]
 - No-Donor Arm: Patients for whom no suitable donor was identified.[6]



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Caption: Logic for patient assignment to study arms.

Treatment Protocols

- Donor Arm - Reduced-Intensity Conditioning (RIC) HCT:
 - The specific RIC regimen was not mandated by the protocol and was administered according to institutional standards.[6]

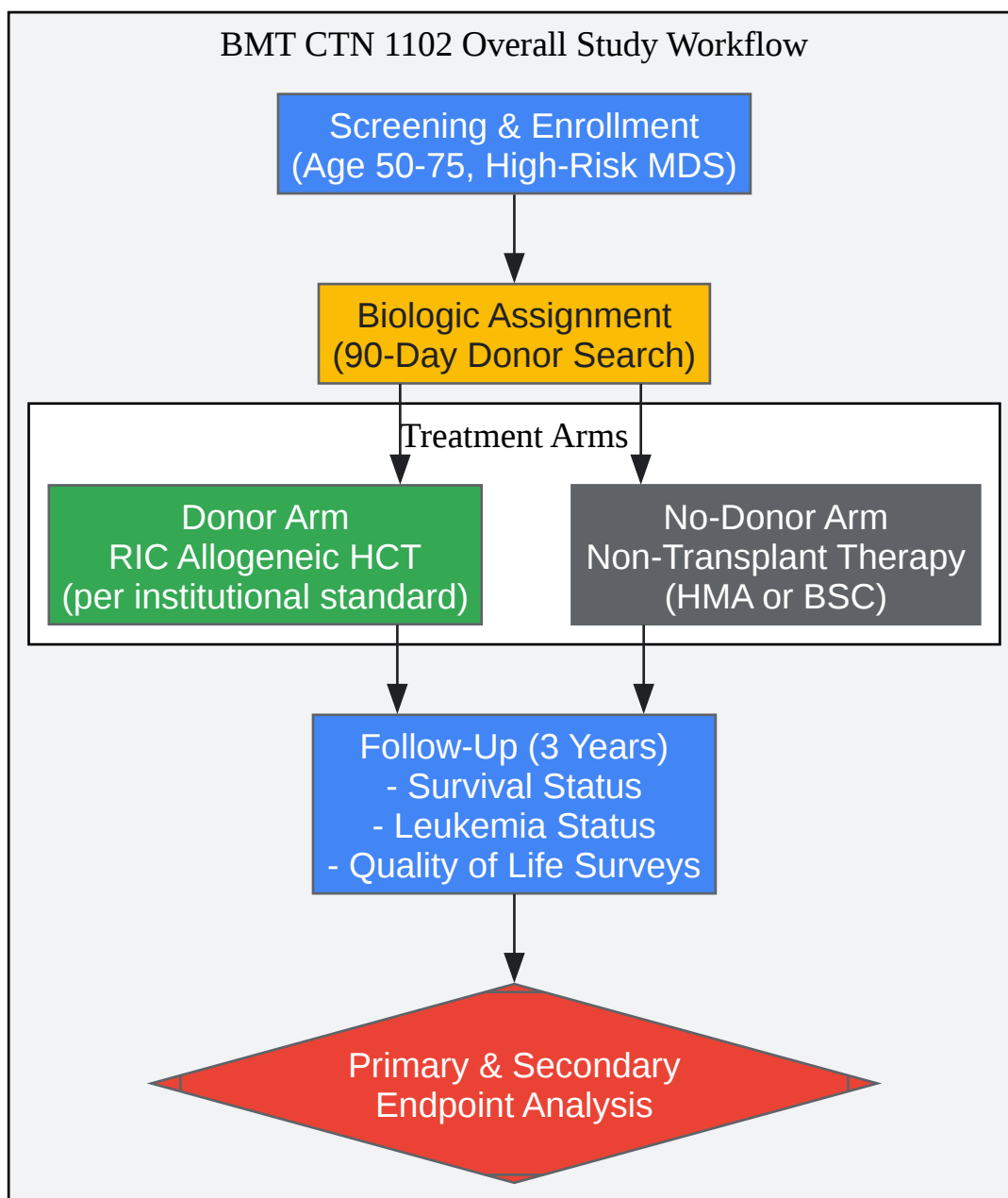
- The definition of RIC was based on criteria from the Center for International Blood and Marrow Transplant Research (CIBMTR).[6]
- The two most frequently used conditioning regimens were combinations of fludarabine with either busulfan or melphalan.[6]
- Graft-versus-host disease (GVHD) prophylaxis was also administered per institutional guidelines.[6]
- No-Donor Arm - Non-Transplant Therapy:
 - Patients received the best available non-transplant therapy at the discretion of their treating physician.[4]
 - This most commonly included DNA hypomethylating agents (HMA) or best supportive care (BSC).[1][4]

Endpoint Assessment Protocol

- Primary Endpoint (Overall Survival): Defined as the time from patient consent to death from any cause. Surviving patients were censored at the date of last follow-up.[5][9]
- Secondary Endpoint (Leukemia-Free Survival): Defined as the time from consent to disease progression to acute myeloid leukemia (AML) or death from any cause, whichever occurred first.[9]
- Secondary Endpoint (Quality of Life): Patient-reported outcomes were collected at enrollment and at 6, 12, 18, 24, and 36 months using validated instruments including the FACT-G, SF-36, and EQ-5D.[7][9]

Visualized Experimental Workflow

The overall study workflow from patient screening through treatment and final analysis is depicted below.



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Caption: High-level workflow of the BMT CTN 1102 trial.

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